Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
HUMDFNKLONDRRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is widely employed for constructing the quinoline nucleus. Starting with an aniline derivative, this method involves condensation with a β-ketoester under acidic conditions to form a 4-hydroxyquinoline intermediate. For example, 4-hydroxy-2-quinolones are synthesized via cyclization of anilines with ethyl acetoacetate in polyphosphoric acid. Adapting this method, 4-phenyl-substituted anilines could be cyclized with methyl 3-oxobutanoate to yield 4-phenyl-1,2-dihydroquinolin-2-one.
Friedländer Synthesis
Alternatively, the Friedländer approach utilizes o-aminobenzaldehyde derivatives condensed with ketones. For 4-phenyl substitution, o-aminophenylacetophenone may react with methyl acetoacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the quinoline core. This method offers regioselectivity but requires precise control over steric and electronic effects to ensure the phenyl group occupies the fourth position.
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction offers a robust alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-hydroxyquinoline intermediates couple with methyl glycolate to form the acetate ester. This method minimizes side reactions but requires anhydrous conditions and stoichiometric reagents.
Functional Group Interconversion
Esterification of Carboxylic Acid Precursors
Hydrolysis of pre-existing esters or nitriles followed by re-esterification provides a versatile pathway. For example, 3-(carboxymethyl)-4-phenyl-1,2-dihydroquinolin-2-one undergoes Fischer esterification with methanol in the presence of sulfuric acid:
Key parameters include a 1:10 molar ratio of acid to methanol and reflux at 65°C for 6 hours, achieving yields of 75–80%.
DCC-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) facilitates ester formation under mild conditions. A mixture of 3-(carboxymethyl)-4-phenylquinolin-2-one, methanol, DCC, and 4-dimethylaminopyridine (DMAP) in dichloromethane reacts at room temperature, yielding the methyl ester within 4 hours. This method is preferable for acid-sensitive substrates.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation steps, while protic solvents (e.g., ethanol) favor esterification. For example, DMF increases the nucleophilicity of the 3-hydroxy group in quinoline derivatives, accelerating alkylation.
Catalytic Systems
Copper catalysis, as demonstrated in azide-alkyne cycloadditions for related quinolones, improves regioselectivity during multi-component reactions. For instance, Cu(I) catalysts enable efficient coupling of aryl halides with methyl acrylate in one-pot syntheses.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography using ethyl acetate/hexane (3:7) eluent effectively isolates the target compound from byproducts. High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (gradient elution) ensures >95% purity.
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity in Quinoline Formation
Competing cyclization pathways may yield 2-phenyl or 6-phenyl isomers. Employing electron-donating groups on the aniline ring directs substitution to the fourth position.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under basic conditions. Storage in anhydrous solvents at –20°C prevents degradation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes alkaline hydrolysis to form 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid, a key intermediate for further functionalization :
-
Reaction with NaOH in ethanol/water at 25°C for 10 hours achieves >90% conversion .
-
The carboxylic acid is critical for coupling reactions (e.g., amide formation) .
Amide Coupling Reactions
The hydrolyzed acid reacts with primary and secondary amines via DCC/NHS-mediated coupling to generate bioactive amides (Table 2) :
-
Propylamine, benzylamine, and morpholine derivatives form anti-inflammatory and anticancer agents.
-
Yields range from 65% to 84%, depending on steric and electronic factors .
Table 2: Representative Amide Derivatives and Applications
| Amine Reactant | Product Structure | Biological Activity | Yield (%) |
|---|---|---|---|
| Benzylamine | N-benzyl propanamide | Anticancer (IC₅₀: 8.2 μM) | 73 |
| Morpholine | N-morpholinyl propanamide | Anti-inflammatory | 68 |
Nucleophilic Substitution at the Quinolinone Core
The 2-oxo-1,2-dihydroquinolin-3-yl moiety participates in Michael addition and SNAr reactions :
-
Thiols and amines attack the electron-deficient C3 position, enabling S- or N-alkylation .
-
Reactions with acrylonitrile or methyl acrylate yield sulfanylpropanoate derivatives (60–75% yields) .
Catalytic Functionalization
Under AgNO₃ or Ag₂O catalysis, the compound undergoes radical cyclization to form polycyclic frameworks :
-
Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring enhance reactivity.
-
Yields drop significantly with bulkier diketones (e.g., ethyl 3-oxobutanoate) .
Stability and Reaction Limitations
-
Thermal sensitivity : Prolonged heating (>15 hours) leads to decarboxylation .
-
Steric hindrance : Bulky substituents at C4 (e.g., tert-butyl) reduce cyclization efficiency .
Key Research Findings
-
The ester’s metal-free synthesis avoids contamination issues in drug development .
-
Amide derivatives exhibit dual analgesic and anti-inflammatory activity, with methyl esters showing superior potency over ethyl analogs .
-
Structural studies confirm intramolecular H-bonding between the ester carbonyl and quinolinone NH, stabilizing the conformation .
Scientific Research Applications
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate
Structural Differences :
- The ethyl ester analog differs in the alkyl group (ethyl vs. methyl) on the ester moiety.
- The ethyl derivative exhibits a coplanar bicyclic quinoline fragment, whereas the methyl ester’s bicyclic system is slightly non-planar (C1–N1–C9–C8 torsion angle: -5.8° vs. planar in ethyl) .
Physicochemical Properties :
Chloro-Substituted Quinoline Derivatives
Example: (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (Cat No.: L018772) . Structural Differences:
- A chloro group at the 6-position replaces the hydroxyl group in the methyl ester.
- The acetic acid moiety enhances solubility compared to the methyl ester.
Physicochemical Properties :
Benzoimidazo[1,2-a]pyrimidin-2-one Hybrids
Example: Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5p) . Structural Differences:
- Incorporation of a fused benzoimidazo-pyrimidinone ring system.
- Additional substituents (e.g., p-tolyl, 4-chlorophenyl) on the amino group.
Physicochemical Properties :
Bioactivity :
Oxadiazole-Quinoline Hybrids
Example: 3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones . Structural Differences:
- Replacement of the acetoxy group with an oxadiazole ring.
- Enhanced planarity due to the oxadiazole moiety.
Bioactivity :
- Demonstrated anticonvulsant activity in murine models, linked to improved blood-brain barrier penetration from the oxadiazole’s electronegativity .
Biological Activity
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinoline core with a phenyl substitution and an ester functional group, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 283.31 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Activity
This compound has demonstrated significant free radical scavenging abilities. Studies show that it effectively neutralizes reactive oxygen species (ROS), contributing to its potential as an antioxidant agent. The compound's ability to quench free radicals was assessed using various assays, including DPPH and ABTS methods, revealing promising results in reducing oxidative stress .
2. Antimicrobial Properties
The compound has shown antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with critical metabolic pathways .
3. Anticancer Potential
Recent investigations highlight the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In particular, studies have focused on its effects on breast cancer and leukemia cells, demonstrating dose-dependent cytotoxicity .
4. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
Molecular Targets
- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes leads to decreased synthesis of inflammatory prostaglandins.
- Nuclear Factor kappa B (NF-kB) : The compound modulates the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- Apoptotic Pathways : Activation of caspases suggests a role in promoting programmed cell death in cancer cells.
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to untreated controls, supporting its potential as a therapeutic antioxidant .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells after treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate and its analogues?
- Methodology : The compound can be synthesized via alkylation of ambident nucleophiles (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) with methyl chloroacetate in the presence of K₂CO₃ in DMF/acetone. Regioselectivity challenges may arise, producing N- and O-substituted isomers; optimizing solvent polarity and reaction time can favor the desired product . For esterification, ethanol or methanol is used with catalytic acid, achieving yields >95% via published protocols .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL/SHELXS software is standard. Key parameters include refinement of hydrogen bonding (e.g., O–H···O interactions) and torsion angles (e.g., C8–C10–C11–O3 = −19.7° in the methyl ester vs. 7.3° in the ethyl analogue). Hydrogen atoms are located via electron density difference maps and refined isotropically or using riding models .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data between methyl and ethyl ester derivatives?
- Methodology : Comparative crystallography and SAR studies reveal structural drivers of activity. For example, the methyl ester’s stronger analgesic activity correlates with its non-planar bicyclic fragment (C1–N1–C9–C8 torsion = −5.8°) and orthogonal ester orientation, while the ethyl ester’s anti-inflammatory activity may stem from helical hydrogen-bonded chains in its crystal lattice . Validate via in vitro assays (e.g., COX inhibition) and molecular docking.
Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?
- Methodology : Challenges include elongated C9–O1 bonds (1.251 Å vs. 1.210 Å average) due to intermolecular hydrogen bonds and repulsion between H10a and H2O (2.09 Å vs. 2.34 Å van der Waals radii). SHELXL’s constraints (e.g., riding H-atom models) and isotropic refinement of hydroxyl hydrogens improve accuracy. Validate using R-factors (<0.05) and residual density maps .
Q. How do hydrogen-bonding networks and C–H···π interactions influence the compound’s stability and bioactivity?
- Methodology : Hydrogen bonds (e.g., O2–H2O···O1) form zigzag chains along specific crystallographic axes ([0 0 1] in methyl ester), enhancing thermal stability. C–H···π interactions (e.g., methyl-to-aromatic ring distance = 3.28 Å) may modulate solubility and membrane permeability. Use Hirshfeld surface analysis and DSC/TGA to correlate packing with physicochemical properties .
Q. What strategies optimize regioselectivity in alkylation reactions during synthesis?
- Methodology : Adjust solvent polarity (e.g., DMF/acetone mixtures) and base strength (K₂CO₃ vs. Et₃N) to favor N-alkylation over O-alkylation. Monitor reaction progress via TLC or HPLC-MS. For example, methyl chloroacetate in DMF/acetone (1:1) yields 85% N-substituted product, while polar aprotic solvents reduce byproduct formation .
Q. How can torsion angle discrepancies between analogues guide SAR studies?
- Methodology : Compare torsion angles (e.g., C7–C8–C10–C11 = 93.9° in methyl vs. 90.8° in ethyl ester) to assess steric effects on conformation. Molecular dynamics simulations (MD) or QM/MM calculations predict how torsional strain impacts receptor binding. Validate via crystallography and pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
